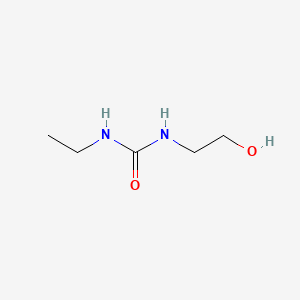

1-Ethyl-3-(2-hydroxyethyl)urea

Descripción general

Descripción

1-Ethyl-3-(2-hydroxyethyl)urea is an organic compound with the molecular formula C5H12N2O2. It is a derivative of urea, featuring both ethyl and hydroxyethyl substituents. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(2-hydroxyethyl)urea can be synthesized through the reaction of monoethanolamine with ethyl isocyanate. The process involves the following steps:

Reaction Setup: Monoethanolamine (2.0 g, 32.7 mmol) is dissolved in dichloromethane (100 mL).

Addition of Reagents: N-ethyl-N,N-diisopropylamine (8.45 g, 65.5 mmol) and ethyl isocyanate (3.03 g, 42.6 mmol) are added to the solution at 0°C.

Reaction Conditions: The mixture is stirred for 30 minutes at 0°C and then allowed to warm to room temperature, where it is stirred overnight.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring proper handling and purification techniques are employed.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyethyl group (-CH₂CH₂OH) undergoes oxidation to form carbonyl derivatives under controlled conditions:

Key findings:

- Oxidation preferentially targets the β-carbon of the hydroxyethyl group .

- Over-oxidation to carboxylic acids occurs with prolonged exposure to strong oxidizers .

Reduction Reactions

The urea core and substituents can be reduced to form amines or alcohols:

Mechanistic insights:

- LiAlH₄ cleaves the urea carbonyl to generate primary amines.

- Catalytic hydrogenation preserves the hydroxyethyl group while reducing the urea moiety .

Substitution Reactions

The ethyl and hydroxyethyl groups participate in nucleophilic substitutions:

Nitrosation

Acylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → 25°C, 8 hrs | O-Acetylated derivative | 89% | |

| Benzoyl chloride | TEA catalyst, DCM, reflux | N-Benzoyloxyethyl variant | 76% |

Comparative Reactivity

| Parameter | 1-Ethyl-3-(2-hydroxyethyl)urea | Unsubstituted Urea |

|---|---|---|

| Oxidation susceptibility | High (hydroxyethyl group) | None |

| Reduction potential | Moderate (C=O bond) | Low |

| Substitution sites | 3 reactive positions | 2 reactive positions |

| Thermal stability | 200°C | 133°C |

Aplicaciones Científicas De Investigación

Cosmetic Applications

1-Ethyl-3-(2-hydroxyethyl)urea has been extensively studied for its role in cosmetic formulations, particularly for its moisturizing and anti-aging properties.

- Moisturizing Agent: This compound is known to enhance skin hydration by regulating epidermal differentiation and promoting the degradation of filaggrin, a protein crucial for skin barrier function. It helps maintain the levels of free amino acids in the stratum corneum, which are vital for skin moisture retention .

- Anti-Aging Effects: The compound has been proposed to combat signs of aging by reducing the accumulation of abnormal proteins and stimulating proteolytic activities in the skin .

Case Study: Cosmetic Formulation

A formulation containing this compound was tested for its efficacy in improving skin hydration and elasticity. Results indicated a significant increase in skin moisture levels after regular application over four weeks, demonstrating its potential as a key ingredient in anti-aging creams.

Pharmaceutical Applications

In medicinal chemistry, this compound serves as a structural template for developing new therapeutics.

- Drug Discovery: Urea derivatives, including this compound, have been explored for their ability to inhibit various biological targets. For instance, they have shown promise as inhibitors of soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammatory processes .

Case Study: Inhibitor Development

Research has highlighted that modifications to urea derivatives can yield potent inhibitors for sEH, with potential applications in treating inflammatory diseases. The design of these inhibitors often involves leveraging the hydrogen-bonding capabilities of the urea functional group to enhance binding affinity to target enzymes .

Industrial Applications

Beyond cosmetics and pharmaceuticals, this compound finds utility in various industrial applications.

- Coating Materials: The compound can be used in waterborne coatings, providing a hard and glossy finish when crosslinked with specific resins. This application is particularly relevant in industries requiring durable surface finishes .

Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Cosmetics | Moisturizing agent and anti-aging component | Enhances hydration, reduces signs of aging |

| Pharmaceuticals | Potential inhibitor for soluble epoxide hydrolase | Anti-inflammatory properties |

| Industrial Coatings | Used in waterborne compositions for coatings | Durable and glossy finishes |

Mecanismo De Acción

The mechanism of action of 1-Ethyl-3-(2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethyl group provides hydrophobic interactions, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

1-Ethyl-3-(2-hydroxyethyl)urea can be compared with other similar compounds such as:

1-(2-Hydroxyethyl)urea: Lacks the ethyl group, resulting in different chemical and biological properties.

N-Cyclohexyl-N’-(2-hydroxyethyl)urea: Contains a cyclohexyl group instead of an ethyl group, leading to variations in hydrophobic interactions and reactivity.

Actividad Biológica

1-Ethyl-3-(2-hydroxyethyl)urea (CAS No. 29346-51-8) is an organic compound with notable biological activity and applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

This compound has the molecular formula and features both ethyl and hydroxyethyl substituents, which contribute to its unique properties. The compound can be synthesized through the reaction of monoethanolamine with ethyl isocyanate, yielding a colorless oil with a yield of approximately 65%.

The biological activity of this compound is largely attributed to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group enhances solubility and facilitates interactions with proteins and nucleic acids, while the ethyl group contributes to hydrophobic effects, influencing the compound's pharmacological properties.

Antimicrobial Properties

Research has indicated that urea derivatives, including this compound, can enhance the permeability barrier function of skin and promote the expression of antimicrobial peptides. This suggests potential applications in dermatological formulations aimed at improving skin health and preventing infections .

Genotoxicity Studies

In vitro studies using the Ames test have shown that this compound does not exhibit mutagenic properties under various conditions. This was confirmed by testing a solution containing 57.58% hydroxyethyl urea at doses ranging from 75 to 5000 µg/plate, with no significant increases in mutations observed . Additionally, a mammalian micronucleus test demonstrated no significant increase in micronucleated cells at doses up to 2000 mg/kg, indicating a low risk of genotoxicity .

Toxicity Assessment

The safety profile of this compound has been evaluated through various toxicity studies:

Applications in Research and Industry

This compound is utilized as an intermediate in organic synthesis and as a reagent in various chemical reactions. Its potential therapeutic properties make it a candidate for drug development, particularly in formulations targeting skin conditions due to its moisturizing and antimicrobial effects .

Case Study: Antimicrobial Efficacy

A study investigated the efficacy of urea derivatives in enhancing skin barrier function. Results indicated that compounds like this compound could significantly improve skin hydration and resistance to microbial invasion, suggesting their utility in cosmetic formulations aimed at skin protection .

Case Study: Genotoxicity Evaluation

In an extensive genotoxicity assessment involving multiple test systems (Ames test and micronucleus assay), this compound was found to be non-mutagenic, supporting its safe use in consumer products such as cosmetics .

Propiedades

IUPAC Name |

1-ethyl-3-(2-hydroxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-2-6-5(9)7-3-4-8/h8H,2-4H2,1H3,(H2,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEMWRUUCUSUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951897 | |

| Record name | N'-Ethyl-N-(2-hydroxyethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29346-51-8 | |

| Record name | Urea, 1-ethyl-3-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029346518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Ethyl-N-(2-hydroxyethyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1-Ethyl-3-(2-hydroxyethyl)urea's N-nitroso derivatives impact their carcinogenic effects?

A: Research compared the carcinogenic effects of two isomers: 1-nitroso-1-ethyl-3-hydroxyethylurea and 1-nitroso-1-hydroxyethyl-3-ethylurea in rats []. While both caused tumors, there were key differences. 1-nitroso-1-ethyl-3-hydroxyethylurea led to neoplastic nodules in the liver, while 1-nitroso-1-hydroxyethyl-3-ethylurea resulted in hepatocellular carcinomas. This suggests the position of the nitroso group on the molecule influences the type and severity of cancer development.

Q2: What makes 1-nitroso-1-methyl-3-(2-hydroxyethyl)urea particularly challenging to study?

A: While not the focus of the second study, the first paper highlights the explosive nature of 1-nitroso-1-methyl-3-(2-hydroxyethyl)urea in its crystalline form []. This instability makes further research on this specific compound difficult and potentially dangerous.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.